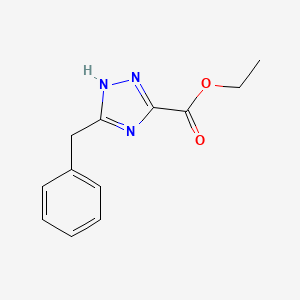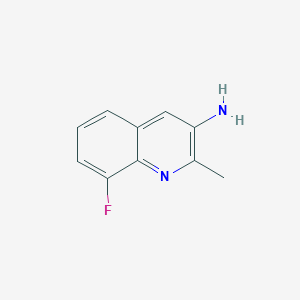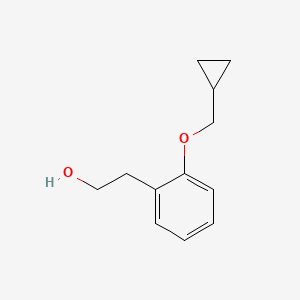
2-(2-(环丙基甲氧基)苯基)乙醇
描述
2-(2-(Cyclopropylmethoxy)phenyl)ethanol is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. This compound features a cyclopropylmethoxy group attached to a phenyl ring, which is further connected to an ethanol moiety. Due to its unique chemical structure, it has garnered attention in various fields of research and industry.
科学研究应用
2-(2-(Cyclopropylmethoxy)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial properties.
Medicine: Research has explored its potential use in developing new pharmaceuticals due to its unique chemical structure.
Industry: It is utilized in the production of various chemical products and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol can be achieved through several methods. One common approach involves the protection of phenol, followed by Grignard reaction, etherification, and deprotection . Another method includes the use of N’-acetyl-2-(cyclopropylmethoxy)benzohydrazide, which undergoes a series of reactions involving triphenylphosphine, triethylamine, carbon tetrachloride, and acetonitrile at 100°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
2-(2-(Cyclopropylmethoxy)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are often employed for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
作用机制
The mechanism of action of 2-(2-(Cyclopropylmethoxy)phenyl)ethanol is not extensively documented. its biological activities are likely related to its ability to interact with specific molecular targets and pathways. For instance, its antibacterial properties may involve disrupting bacterial cell membranes or inhibiting essential enzymes .
相似化合物的比较
Similar Compounds
2-(2-(Cyclopropylmethoxy)phenyl)-5-methyl-1,3,4-oxadiazole: This compound has similar structural features and exhibits antibacterial activity.
4-[2-(Cyclopropylmethoxy)ethyl]phenol: Another compound with a cyclopropylmethoxy group, used in the synthesis of pharmaceuticals.
Uniqueness
2-(2-(Cyclopropylmethoxy)phenyl)ethanol stands out due to its unique combination of a cyclopropylmethoxy group and an ethanol moiety, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-[2-(cyclopropylmethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-7-11-3-1-2-4-12(11)14-9-10-5-6-10/h1-4,10,13H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDYDANZDHKZEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC=C2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 3-formyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1444752.png)
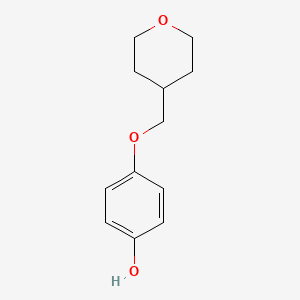
![4-Azaspiro[2.5]octane-5,7-dione](/img/structure/B1444754.png)
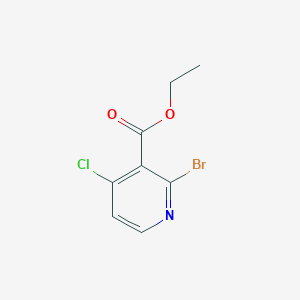
![5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1444756.png)
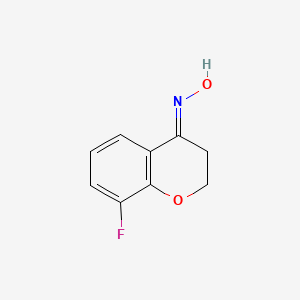
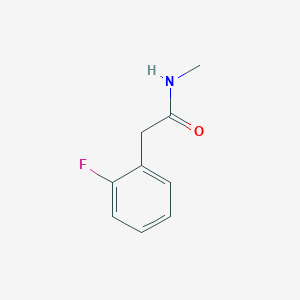
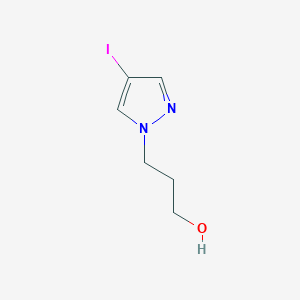
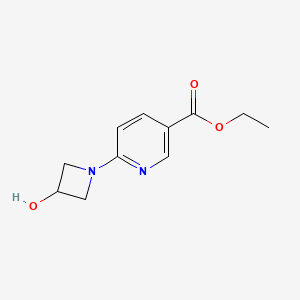
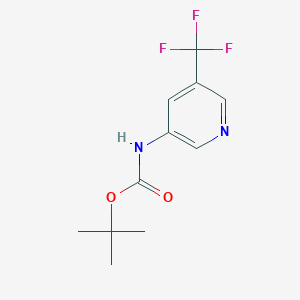
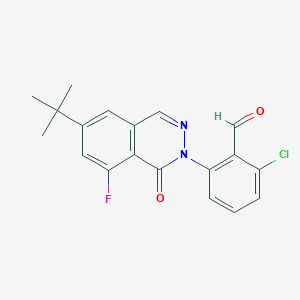
![Ethanone, 1-[4-(2-azidoethoxy)-3-methoxyphenyl]-](/img/structure/B1444768.png)
